N-(1H-benzimidazol-5-yl)-3-chlorobenzamide
Overview
Description
N-(1H-benzimidazol-5-yl)-3-chlorobenzamide: is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-5-yl)-3-chlorobenzamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
The compound interacts with its target by sensing unfolded proteins in the lumen of the endoplasmic reticulum via its N-terminal domain, leading to enzyme auto-activation . The active endoribonuclease domain then splices XBP1 mRNA to generate a potent transcriptional activator .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) pathway . The UPR pathway is a cellular stress response related to the endoplasmic reticulum. When the protein folding machinery in the ER lumen is overwhelmed by unfolded or misfolded proteins, the UPR is activated to restore normal ER function .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in modulating the UPR pathway . By activating IRE1 and promoting the splicing of XBP1 mRNA, the compound can potentially influence various cellular processes related to protein folding, secretion, and degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .
Biochemical Analysis
Biochemical Properties
N-(1H-benzimidazol-5-yl)-3-chlorobenzamide has been found to exhibit numerous medicinal and pharmacological performances . They are appraised as the auspicious class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic . The compound is predominantly metabolized by CYP2C9, CYP2E1, CYP2D6 and CYP3A4 .
Cellular Effects
Benzimidazole derivatives have been found to exhibit cytotoxicity against various cell lines . They have been found to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-5-yl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with 1H-benzimidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1H-benzimidazol-5-yl)-3-chlorobenzamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, alkoxides, dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(1H-benzimidazol-5-yl)-3-chlorobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Benzimidazole derivatives have shown promise in inhibiting the growth of various microorganisms, making them valuable in the development of new antibiotics .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. Benzimidazole compounds have been explored for their anti-inflammatory, antiparasitic, and antineoplastic properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
- Albendazole
- Mebendazole
- Thiabendazole
- Cyclobendazole
- Ridinalazon
Comparison: N-(1H-benzimidazol-5-yl)-3-chlorobenzamide shares structural similarities with other benzimidazole derivatives, such as albendazole and mebendazole. its unique substitution pattern, specifically the presence of the chlorine atom on the benzamide moiety, distinguishes it from other compounds. This unique structure may confer different biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-3-1-2-9(6-10)14(19)18-11-4-5-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAODTCFLNZPEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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